molecular formula C9H14N2O2S B1386565 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde CAS No. 1019108-01-0

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde

Cat. No.: B1386565
CAS No.: 1019108-01-0
M. Wt: 214.29 g/mol
InChI Key: MWGBKERXCKADEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and water. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde include other thiazole derivatives like 2-aminothiazole and 2-methylthiazole . Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(diethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-4-11(5-2)9-10-8(13-3)7(6-12)14-9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGBKERXCKADEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C(S1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.